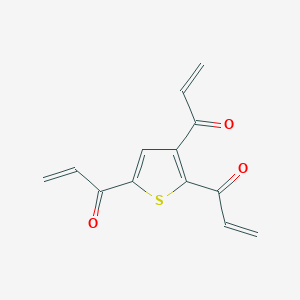
1,1',1''-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) is an organic compound that features a thiene ring substituted with three prop-2-en-1-one groups
Métodos De Preparación
The synthesis of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) typically involves the reaction of thiene derivatives with prop-2-en-1-one under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving the interaction of organic compounds with biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The pathways involved may include the modulation of enzyme activity or the binding to specific receptors, leading to a biological response.
Comparación Con Compuestos Similares
Similar compounds to 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) include:
1,3-Di-2-thienyl-2-propen-1-one: This compound has a similar structure but with two thienyl groups.
1-(5-Chloro-2-thienyl)-3-[5-(4-methoxyphenyl)-2-thienyl]prop-2-en-1-one: This compound features additional substituents on the thienyl rings. The uniqueness of 1,1’,1’'-(Thiene-2,3,5-triyl)tri(prop-2-en-1-one) lies in its specific substitution pattern and the resulting properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
114361-69-2 |
|---|---|
Fórmula molecular |
C13H10O3S |
Peso molecular |
246.28 g/mol |
Nombre IUPAC |
1-[4,5-di(prop-2-enoyl)thiophen-2-yl]prop-2-en-1-one |
InChI |
InChI=1S/C13H10O3S/c1-4-9(14)8-7-12(10(15)5-2)17-13(8)11(16)6-3/h4-7H,1-3H2 |
Clave InChI |
KJGUCEPYRNDSJQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=CC(=C(S1)C(=O)C=C)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


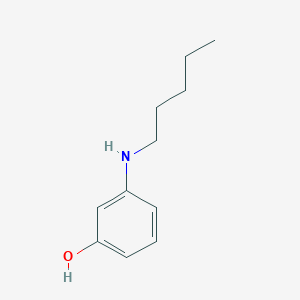
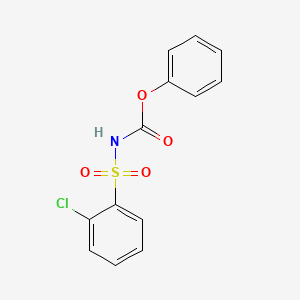
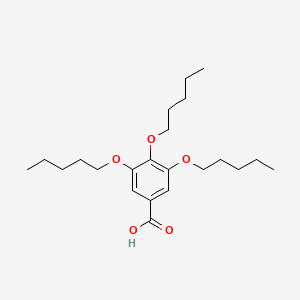

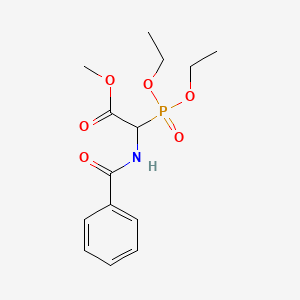
![5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine](/img/structure/B14288515.png)
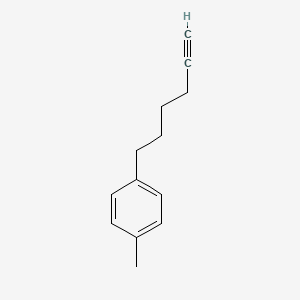
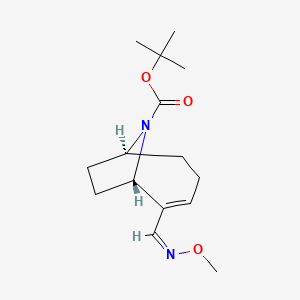
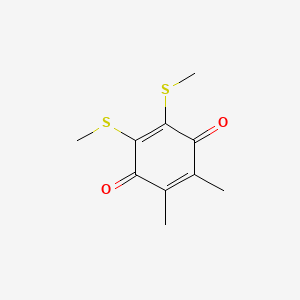
![1-Dodecanol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14288534.png)
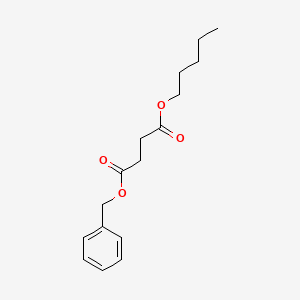
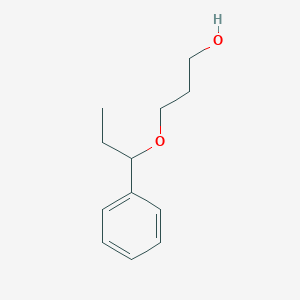
![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
